Benzylhydrochlorothiazide (BHCTh) is a pharmacological compound that has been studied for its effects on various physiological processes. While not directly mentioned in the provided papers, its close relatives, such as hydrochlorothiazide and other benzothiazide derivatives, have been extensively researched. These compounds are primarily known for their diuretic and antihypertensive properties, which make them valuable in the treatment of conditions like hypertension and edema3 4 5. The research on benzothiazides also extends into their potential antitumor activities, as seen with 2-(4-aminophenyl)benzothiazoles1.
Benzothiazides, including BHCTh, have been used clinically to manage hypertension and edema. Hydrochlorothiazide, a closely related compound, has been shown to increase the renal excretion of sodium, potassium, and chloride, which is beneficial in treating these conditions4 5. However, BHCTh has also been associated with adverse drug reactions, such as the induction of porokeratosis of Mibelli, highlighting the importance of monitoring for potential side effects during treatment2.
Some benzothiazides have demonstrated selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The metabolism of these compounds, particularly N-acetylation, appears to be central to their antitumor effects. The acetylation of certain benzothiazide derivatives has been shown to retain selective antitumor activity, suggesting a potential role in cancer chemotherapy1.
Benzthiazide, another analog, has been studied for its potent diuretic and saluretic effects. It has been found to be more potent than chlorothiazide and hydrochlorothiazide in animal models, indicating its potential for clinical use. The pharmacological activities of these compounds have been the subject of extensive research, contributing to our understanding of diuretic agents and their therapeutic applications3.
Benzylhydrochlorothiazide is classified as a thiazide diuretic. Its chemical formula is . The compound is synthesized from various precursors, including derivatives of benzothiadiazine, which are known for their pharmacological effects.
The synthesis of Benzylhydrochlorothiazide involves several key steps:
Benzylhydrochlorothiazide features a complex molecular structure characterized by:
Benzylhydrochlorothiazide can participate in various chemical reactions:
The mechanism of action of Benzylhydrochlorothiazide primarily involves:
Benzylhydrochlorothiazide possesses several notable physical and chemical properties:
Benzylhydrochlorothiazide has several scientific applications:
While Benzylhydrochlorothiazide itself may not have widespread applications outside specific research contexts, its structural components have implications for developing new therapeutic agents targeting similar pathways.
Benzylhydrochlorothiazide (chemical name: 6-Chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a thiazide diuretic derivative characterized by a benzyl group substitution at the N3 position of the heterocyclic ring. Its molecular formula is C₁₄H₁₄ClN₃O₄S₂, with a molecular weight of 387.86 g/mol (CAS No. 1824-50-6) [2]. The core structure consists of a chlorinated benzothiadiazine ring system fused with a sulfonamide group, while the benzyl moiety introduces steric bulk and lipophilicity. The presence of the benzyl group allows for rotational flexibility, leading to conformational isomers. However, the absence of chiral centers precludes stereoisomerism. Theoretical studies suggest that the benzyl group adopts a pseudo-axial or pseudo-equatorial orientation, influencing intermolecular interactions in the solid state [3] [6].
Table 1: Key Molecular Attributes of Benzylhydrochlorothiazide
Attribute | Value |
---|---|
Molecular Formula | C₁₄H₁₄ClN₃O₄S₂ |
Molecular Weight | 387.86 g/mol |
CAS Registry Number | 1824-50-6 |
IUPAC Name | 6-Chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
Benzylhydrochlorothiazide is a white crystalline powder with limited aqueous solubility but high solubility in methanol (MeOH), as confirmed by supplier specifications [2] [6]. It exhibits stability under standard storage conditions (2–8°C), though the sulfonamide group may confer sensitivity to prolonged light exposure. Hygroscopicity is minimal due to its crystalline packing. Crystallographic analysis of analogous thiazides (e.g., hydrochlorothiazide) reveals a monoclinic lattice (space group P2₁) stabilized by hydrogen bonding between sulfonamide NH₂ and ring nitrogen atoms. The benzyl substituent likely disrupts this network, potentially reducing melting points compared to unsubstituted thiazides. Experimental data indicates a melting point of approximately 274°C [4] [6].
Table 2: Summary of Physicochemical Properties
Property | Characteristics |
---|---|
Solubility | High in methanol; low in water (722 mg/L @ 25°C for HCTZ analogues) |
Stability | Stable at 2–8°C; photosensitive |
Crystal System | Monoclinic (inferred from analogues) |
Melting Point | ~274°C |
pKa | ~8.5–9.5 (sulfonamide proton) |
Nuclear Magnetic Resonance (NMR): Theoretical NMR predictions for Benzylhydrochlorothiazide indicate characteristic signals including aromatic protons (δ 7.2–7.4 ppm for benzyl phenyl group), methylene protons of the benzyl group (δ ~4.0–4.5 ppm), and aliphatic ring protons (δ 3.5–4.0 ppm). The sulfonamide protons appear as broad singlets near δ 6.0 ppm [4].
Infrared (IR) Spectroscopy: Key IR absorptions include N–H stretching (3320 cm⁻¹), aromatic C–H (3030 cm⁻¹), S=O asymmetric/symmetric stretching (1160 cm⁻¹ and 1340 cm⁻¹), C–Cl (730 cm⁻¹), and C–N (1240 cm⁻¹). Hydrogen bonding involving sulfonamide groups broadens N–H and S=O peaks in solid-state spectra [4] [6].
Mass Spectrometry: High-resolution mass spectrometry shows a molecular ion peak at m/z 387.86 [M]⁺. Fragmentation patterns involve cleavage of the C–N bond to the benzyl group (m/z 255), loss of SO₂ (m/z 307), and formation of the chloroanilinium ion (m/z 126) [2] [6].
Benzylhydrochlorothiazide belongs to the thiazide-type diuretic subclass, characterized by a benzothiadiazine ring system with specific substitutions. Unlike thiazide-like diuretics (e.g., chlorthalidone or indapamide), which feature structurally distinct cores (e.g., phthalimidine or indoline), thiazide-types share a common ring system but differ in N-substituents [3]:
The benzyl group enhances lipophilicity compared to HCTZ (log P ~0.7 vs. ~0.07 for HCTZ), potentially altering membrane permeability and renal tubule binding affinity. However, this modification reduces clinical utility due to pharmacokinetic challenges, rendering Benzylhydrochlorothiazide obsolete in modern therapeutics, unlike widely used agents like HCTZ or chlorthalidone [3] [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8